Cas no 16985-05-0 (2,4'-(2-Pyridinyl-2methylene)diphenol)

2,4'-(2-Pyridinyl-2methylene)diphenol Chemical and Physical Properties
Names and Identifiers
-
- Bisacodyl Related Compound B
- 2,4'-(2-Pyridinyl-2methylene)diphenol
- 2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol
- 2,4'-pyridin-2-ylmethanediyl-bis-phenol
- UNII-2E2GA7AVTD
- 2,4′-(Pyridin-2-ylmethylene)diphenol
- 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
- Bisacodyl Related Compound B (20 mg) (2,4'-(Pyridin-2-ylmethylene)diphenol)
- 2-[( 4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
- 2-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenol
- Bisacodyl impurity B [EP]
- Bisacodyl Impurity B
- EN300-378062
- 2E2GA7AVTD
- Phenol, 2,4'-(2-pyridylmethylene)di-
- BISACODYL IMPURITY B [EP IMPURITY]
- Z2785900506
- SCHEMBL15854865
- Q27254609
- 2,4'-(2-Pyridylmethylene)diphenol
- 4-[(2-hydroxyphenyl)(pyridin-2-yl)methyl]phenol
- Phenol, 2-((4-hydroxyphenyl)-2-pyridinylmethyl)-
- 2-((4-Hydroxyphenyl)(pyridin-2-yl)methyl)phenol
- DTXSID801254175
- 16985-05-0
- (+/-)-2,4'-(2-Pyridylmethylene)diphenol
-
- Inchi: InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H
- InChI Key: IUAQDGAFHHTBPU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O
Computed Properties
- Exact Mass: 277.11000
- Monoisotopic Mass: 277.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- Density: 1.244±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
- PSA: 53.35000
- LogP: 3.67300
2,4'-(2-Pyridinyl-2methylene)diphenol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2,4'-(2-Pyridinyl-2methylene)diphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P991840-25mg |
2,4'-(2-Pyridinyl-2methylene)diphenol |
16985-05-0 | 25mg |
$ 119.00 | 2023-09-06 | ||
TRC | P991840-100mg |
2,4'-(2-Pyridinyl-2methylene)diphenol |
16985-05-0 | 100mg |
$476.00 | 2023-05-17 | ||
Enamine | EN300-378062-0.1g |
4-[(2-hydroxyphenyl)(pyridin-2-yl)methyl]phenol |
16985-05-0 | 95% | 0.1g |
$943.0 | 2023-07-07 | |
Enamine | EN300-378062-0.5g |
4-[(2-hydroxyphenyl)(pyridin-2-yl)methyl]phenol |
16985-05-0 | 95% | 0.5g |
$2120.0 | 2023-07-07 | |
Enamine | EN300-378062-10.0g |
4-[(2-hydroxyphenyl)(pyridin-2-yl)methyl]phenol |
16985-05-0 | 95% | 10.0g |
$11688.0 | 2023-07-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1074042-20MG |
16985-05-0 | 20MG |
¥14114.48 | 2023-01-06 | |||
Aaron | AR00AELC-10g |
Bisacodyl Related Compound B (20 mg) (2,4'-(Pyridin-2-ylmethylene)diphenol) |
16985-05-0 | 95% | 10g |
$16096.00 | 2023-12-15 | |
1PlusChem | 1P00AED0-2.5g |
Bisacodyl Related Compound B (20 mg) (2,4'-(Pyridin-2-ylmethylene)diphenol) |
16985-05-0 | 95% | 2.5g |
$6646.00 | 2024-06-19 | |
Enamine | EN300-378062-0.05g |
4-[(2-hydroxyphenyl)(pyridin-2-yl)methyl]phenol |
16985-05-0 | 95% | 0.05g |
$633.0 | 2023-07-07 | |
Enamine | EN300-378062-5.0g |
4-[(2-hydroxyphenyl)(pyridin-2-yl)methyl]phenol |
16985-05-0 | 95% | 5.0g |
$7883.0 | 2023-07-07 |
2,4'-(2-Pyridinyl-2methylene)diphenol Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 2,4'-(2-Pyridinyl-2methylene)diphenol
Recent Advances in the Study of 2,4'-(2-Pyridinyl-2methylene)diphenol (CAS: 16985-05-0) in Chemical Biology and Pharmaceutical Research
The compound 2,4'-(2-Pyridinyl-2methylene)diphenol (CAS: 16985-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2,4'-(2-Pyridinyl-2methylene)diphenol as a versatile scaffold for the design of novel bioactive molecules. Its structure, featuring a pyridine ring linked to two phenol groups, allows for diverse chemical modifications, making it an attractive candidate for medicinal chemistry. Researchers have explored its potential as an inhibitor of various enzymes, including kinases and proteases, which are critical targets in cancer and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 2,4'-(2-Pyridinyl-2methylene)diphenol exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). The study utilized molecular docking and in vitro assays to identify the most promising candidates, with one derivative showing an IC50 value in the nanomolar range. These findings suggest that this compound could serve as a lead structure for the development of next-generation EGFR inhibitors.
Another area of interest is the compound's potential as an antioxidant and anti-inflammatory agent. A 2022 study in Free Radical Biology and Medicine reported that 2,4'-(2-Pyridinyl-2methylene)diphenol effectively scavenged reactive oxygen species (ROS) and reduced oxidative stress in cellular models. The study also noted its ability to modulate the NF-κB signaling pathway, which plays a central role in inflammation. These properties make it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and neurodegenerative diseases.
Despite these promising findings, challenges remain in the development of 2,4'-(2-Pyridinyl-2methylene)diphenol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent advances in formulation technologies, such as nanoparticle-based delivery systems, may offer solutions to these challenges. A 2023 review in Advanced Drug Delivery Reviews highlighted the potential of nanotechnology to enhance the therapeutic efficacy of phenolic compounds like 2,4'-(2-Pyridinyl-2methylene)diphenol.
In conclusion, 2,4'-(2-Pyridinyl-2methylene)diphenol (CAS: 16985-05-0) represents a promising scaffold for the development of novel therapeutics targeting a range of diseases. Its unique chemical structure and diverse biological activities make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. The continued investigation of this compound is likely to yield significant contributions to the fields of chemical biology and pharmaceutical science.
16985-05-0 (2,4'-(2-Pyridinyl-2methylene)diphenol) Related Products
- 603-41-8(Deacetyl Bisacodyl)
- 2229339-88-0(2-(2-chloro-4,6-dimethylpyridin-3-yl)-1,1-difluoropropan-2-amine)
- 2340294-01-9(3-(2-Methoxy-4-methylphenyl)picolinic acid)
- 2202154-72-9(N-[2-[4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl]-2-oxoethyl]-N-methyl-2-propenamide)
- 960299-32-5(3-bromo-6-chloro-1-methyl-pyridin-2-one)
- 1261471-02-6(3-Fluoro-6-(perfluorophenyl)pyridine-2-acetonitrile)
- 2680772-18-1(2-(1-Acetyl-3,3-dimethylpiperidin-4-yl)acetic acid)
- 1000575-30-3(2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine)
- 847858-94-0((2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)
- 1252541-86-8(N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide)



